NBD-09027
Description
NBD-09027 is a small-molecule CD4-mimetic compound designed to inhibit HIV-1 entry by targeting the viral envelope glycoprotein gp120. It belongs to the NBD series of inhibitors, which were developed to block the interaction between gp120 and the host CD4 receptor, a critical step in viral entry . Structurally, this compound features a hydrophobic core that inserts into the gp120 Phe43 cavity, a conserved region essential for CD4 binding.
Key structural elements include:
Properties
CAS No. |
1376434-43-3 |
|---|---|
Molecular Formula |
C19H23ClN4O3S |
Molecular Weight |
422.92 |
IUPAC Name |
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide |
InChI |
InChI=1S/C19H23ClN4O3S/c1-11-15(10-25)28-19(22-11)16(14-4-2-3-9-21-14)24-18(27)17(26)23-13-7-5-12(20)6-8-13/h5-8,14,16,21,25H,2-4,9-10H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
XEDSYSDQIUMILN-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Cl)C=C1)C(NC(C2=NC(C)=C(CO)S2)C3NCCCC3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NBD-09027; NBD 09027; NBD09027; |
Origin of Product |
United States |
Comparison with Similar Compounds
NBD-556 and NBD-557
NBD-556 and NBD-557 were the first CD4-mimetic inhibitors identified but act as full CD4 agonists , enhancing HIV-1 entry into CD4-negative cells expressing CCR5 . Key differences:
This compound’s reduced agonist activity stems from its altered piperidine ring orientation, which brings the basic nitrogen closer to gp120 Asp368 (4.4 Å) but fails to form a hydrogen bond, limiting its antagonistic efficacy .
NBD-11021
NBD-11021, a derivative of this compound, was engineered to convert partial agonism into full antagonism. Structural modifications include:
- Replacement of the oxalamide group in Region II with a rigid pyrrole ring .
- Enhanced piperidine-Asp368 interaction via a hydrogen bond (2.9 Å) .
NBD-11021’s rigid pyrrole linker forces conformational changes in gp120, destabilizing CCR5 co-receptor binding and enabling broad-spectrum neutralization .
Other Analogues: NBD-10007 and NBD-11008
- NBD-10007 : Shares structural similarity with this compound but shows improved solubility. Both compounds bind gp120’s Phe43 cavity without forming critical interactions with Asp368 .
- NBD-11008 : Generates resistance mutations overlapping with this compound (e.g., NN301-302KI), confirming shared binding modes .
Research Findings and Structural Insights
X-Ray Crystallography
- This compound-gp120 Complex (PDB: 4DKU) : The piperidine nitrogen is 4.4 Å from Asp368, explaining its suboptimal antagonism. The chlorophenyloxyamide group overlaps with NBD-556 but lacks stabilizing interactions .
- NBD-11021-gp120 Complex : The pyrrole-modified linker reorients the piperidine ring, enabling a direct H-bond with Asp368 and improving antiviral potency .
Resistance Profiling
Mutations in gp120 (e.g., NN301-302KI, K432R) and gp41 (V782L) arise under this compound pressure, highlighting vulnerabilities in its binding mode .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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